molecular formula C25H26FN3O2 B11364718 N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide

Cat. No.: B11364718
M. Wt: 419.5 g/mol
InChI Key: NMKOMEHCITWAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methylphenyl group, and a tetrahydrophthalazinone moiety, making it a subject of study for its chemical properties and reactivity.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydrophthalazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrophthalazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

    Biology: It may be investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may focus on its pharmacological properties and potential therapeutic applications.

    Industry: The compound could be explored for its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups may facilitate binding to target proteins or enzymes, while the tetrahydrophthalazinone moiety could play a role in modulating biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide include:

    N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide: This compound shares the fluorophenyl and methylphenyl groups but differs in the sulfonyl and amide linkages.

    N-(4-fluorophenyl)-4-methoxybenzylamine: This compound features a fluorophenyl group and a methoxybenzylamine moiety, differing in the functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and the tetrahydrophthalazinone core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26FN3O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]butanamide

InChI

InChI=1S/C25H26FN3O2/c1-3-22(24(30)27-19-14-12-18(26)13-15-19)29-25(31)21-7-5-4-6-20(21)23(28-29)17-10-8-16(2)9-11-17/h8-15,22H,3-7H2,1-2H3,(H,27,30)

InChI Key

NMKOMEHCITWAQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.